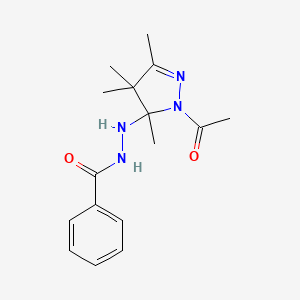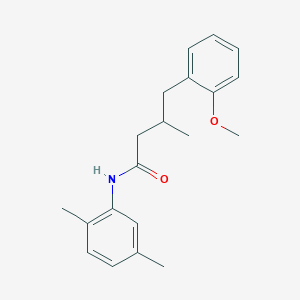
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is a potent agonist of the μ-opioid receptor and has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications.
Mecanismo De Acción
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide acts as a potent agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain perception, reward, and addiction. Activation of the μ-opioid receptor by N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide leads to the inhibition of neurotransmitter release, which results in pain relief and other physiological effects.
Biochemical and Physiological Effects:
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have sedative and respiratory depressant effects, which can lead to overdose and death. Other physiological effects of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include pupil constriction, decreased gastrointestinal motility, and decreased heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. Its advantages include its potency as an analgesic and its ability to activate the μ-opioid receptor. However, its limitations include its potential for abuse and overdose, as well as its potential to cause respiratory depression and other adverse effects.
Direcciones Futuras
There are several future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide, including the development of new pain medications that target the μ-opioid receptor, the study of the role of the μ-opioid receptor in addiction and reward, and the development of new treatments for opioid addiction and overdose. Other future directions for research on N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide include the development of new synthetic opioids that have improved safety profiles and the study of the pharmacokinetics and pharmacodynamics of N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide in humans.
Métodos De Síntesis
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide can be synthesized from a variety of precursor chemicals, including indanone, nitroethane, and pyridine. The synthesis usually involves a multi-step process that includes reduction, alkylation, and acylation reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide has been used in scientific research to study the mechanism of action of opioids and to develop new pain medications. It has been shown to have potent analgesic effects in animal models of pain and has been used to study the role of the μ-opioid receptor in pain perception.
Propiedades
IUPAC Name |
N-methyl-2-piperidin-1-yl-N-(pyridin-3-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24(17-18-8-7-11-23-16-18)21(26)22(25-12-5-2-6-13-25)14-19-9-3-4-10-20(19)15-22/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBBCUGDOLWROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-piperidinyl)-N-(3-pyridinylmethyl)-2-indanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)

![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)